Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C19H17NO6 and its molecular weight is 355.346. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Research on benzofuran derivatives, including Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate, emphasizes the importance of synthesis techniques. The synthesis and crystal structures of related compounds demonstrate the role of hydrogen bonds in crystal packing, highlighting the potential of these compounds for further chemical investigations and applications in materials science (Yeong et al., 2018).
Catalytic Processes and Reaction Pathways : Studies also explore catalytic processes and reaction pathways involving benzofuran derivatives. For instance, research on the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans provides insights into the production of biobased terephthalic acid precursors, indicating the environmental and sustainable applications of such compounds (Pacheco et al., 2015).
Biological Activities : Benzofuran derivatives are investigated for their biological activities as well. New benzofuran derivatives have shown potential anti-HIV activities, suggesting the relevance of these compounds in developing novel therapeutic agents (Mubarak et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-3-24-19(21)18-12(2)26-17-9-8-15(10-16(17)18)25-11-13-4-6-14(7-5-13)20(22)23/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFKWZSJBZTOOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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